molecular formula C8H3Cl2F2NO B1413295 2,6-Dichloro-4-(difluoromethoxy)benzonitrile CAS No. 1806301-26-7

2,6-Dichloro-4-(difluoromethoxy)benzonitrile

Cat. No. B1413295
CAS RN: 1806301-26-7
M. Wt: 238.01 g/mol
InChI Key: CYMZUCZUFRNAMT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)benzonitrile, also known as 2,6-DDFMB, is an organic compound with a molecular formula of C7H3Cl2F2NO. It is a colorless, crystalline solid that has a melting point of 192-194 °C and a boiling point of 246-248 °C. 2,6-DDFMB has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)benzonitrile has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorinated compounds, such as fluorinated alcohols, amines, and carboxylic acids. In addition, this compound has been used in the synthesis of polymers, dyes, and other materials for use in medical and industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzonitrile is not well-understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. This reaction is thought to be responsible for its ability to react with various organic compounds, such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, studies have shown that the compound is not toxic to humans and animals at the concentrations used in laboratory experiments. In addition, this compound has been found to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Dichloro-4-(difluoromethoxy)benzonitrile in laboratory experiments include its low cost, availability, and ease of use. In addition, the compound is non-toxic and has no mutagenic or carcinogenic effects. The main limitation of using this compound in laboratory experiments is its relatively low reactivity.

Future Directions

There are many potential future directions for 2,6-Dichloro-4-(difluoromethoxy)benzonitrile. One potential application is in the synthesis of new fluorinated compounds, such as fluorinated alcohols, amines, and carboxylic acids. In addition, this compound could be used in the synthesis of polymers, dyes, and other materials for use in medical and industrial applications. Furthermore, the compound could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

properties

IUPAC Name

2,6-dichloro-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMZUCZUFRNAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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